molecular formula C22H19N3O3 B3933439 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B3933439
M. Wt: 373.4 g/mol
InChI Key: UYDGFFGPDGILBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and pyrazolopyridine moieties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-2-4-19-14(3-1)9-16(28-19)11-25-8-7-18-17(12-25)22(24-23-18)15-5-6-20-21(10-15)27-13-26-20/h1-6,9-10H,7-8,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGFFGPDGILBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)CC5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzofuran Moiety: This involves the cyclization of phenol derivatives with aldehydes or ketones.

    Construction of the Pyrazolopyridine Core: This can be synthesized through the condensation of hydrazine derivatives with pyridine carboxaldehydes.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzofuran moieties.

    Reduction: Reduction reactions can occur at the pyrazolopyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

The compound might exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Research in this area would focus on understanding its interaction with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the material science industry, this compound could be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the benzofuran moiety.

    5-(1-Benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the benzodioxole moiety.

    3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its combination of three distinct moieties, which might confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.